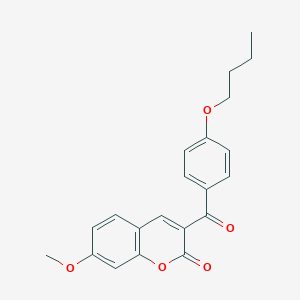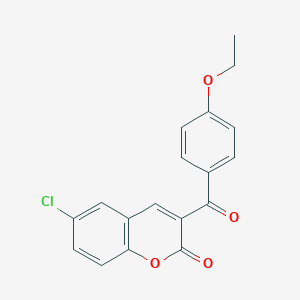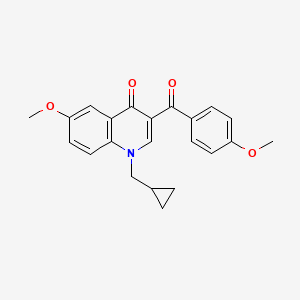
3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butoxybenzoyl)-7-methoxy-2H-chromen-2-one, also known as BMMC, is a chromenone compound that has been studied extensively in the scientific community. It is an important intermediate in the synthesis of a variety of pharmaceuticals and has been investigated for its potential use in various scientific applications.
Applications De Recherche Scientifique
3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one has been studied extensively for its potential use in various scientific applications. It has been used as a photodynamic therapy agent for cancer treatment, as an antioxidant, and as an anti-inflammatory agent. It has also been investigated for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Mécanisme D'action
The mechanism of action of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one is not fully understood, but it is thought to act as an antioxidant by scavenging reactive oxygen species. It is also thought to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines. Additionally, this compound is thought to possess anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and ovarian cancer cells. Furthermore, this compound has been shown to possess neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one in laboratory experiments include its relatively low cost and its availability in a variety of forms. Additionally, this compound is relatively stable and can be stored at room temperature. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are numerous potential future directions for the use of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one in scientific research. These include further investigations into its potential use in cancer therapy, its potential use in the treatment of neurological disorders, and its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research into the mechanism of action of this compound could lead to new and improved therapeutic strategies. Finally, this compound could also be investigated for its potential use in other areas of scientific research, such as drug delivery and drug metabolism.
Méthodes De Synthèse
The synthesis of 3-(4-butoxybenzoyl)-7-methoxy-2H-chromen-2-one is typically accomplished through the reaction of 4-butoxybenzaldehyde and 7-methoxycoumarin in the presence of piperidine and glacial acetic acid. The reaction is carried out at room temperature and the product is isolated in a yield of approximately 80%.
Propriétés
IUPAC Name |
3-(4-butoxybenzoyl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-4-11-25-16-8-5-14(6-9-16)20(22)18-12-15-7-10-17(24-2)13-19(15)26-21(18)23/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYABZGBTQFHMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)
![4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B6463005.png)

![1-benzyl-N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6463010.png)
![6-acetyl-2-{[(2Z)-3-carbamothioyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B6463019.png)
![N'-[(Z)-amino(6,8-dichloro-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B6463025.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463026.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6463032.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6463035.png)
![1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6463043.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6463050.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463055.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-fluoro-5-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463064.png)